Rubropunctamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

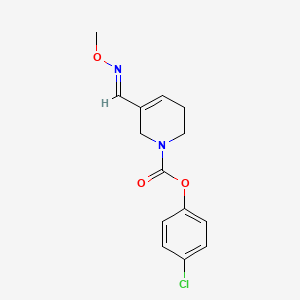

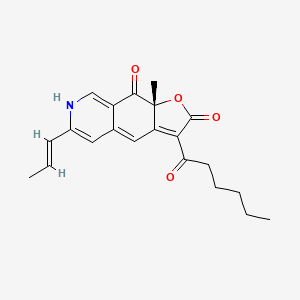

Rubropunctamine is a red pigment compound produced by the fermentation of Monascus species, particularly Monascus purpureus. It is one of the major pigments found in red yeast rice, a traditional food and medicinal product in East Asian countries. This compound belongs to the azaphilone family of compounds, which are known for their diverse biological activities, including antimicrobial, antitumor, and immunomodulatory effects .

Applications De Recherche Scientifique

Rubropunctamine has a wide range of scientific research applications, including:

Chemistry: Used as a natural pigment in food and cosmetic industries.

Biology: Studied for its antimicrobial and antitumor properties.

Industry: Utilized as a natural colorant in various products.

Mécanisme D'action

Target of Action

Rubropunctamine, a red pigment produced by the Monascus species, primarily targets bacteria, yeast, and filamentous fungi strains . It exerts an antibiotic action against these microorganisms, making it a potent antimicrobial agent .

Mode of Action

This compound interacts with its targets by inhibiting their growth and proliferation . It disrupts the normal functioning of these microorganisms, leading to their eventual death or growth inhibition .

Biochemical Pathways

It is known that the compound is involved in the regulation of fungal development and secondary metabolism . One of the key players in this process is a Monascus ypt7 homologous gene (mrypt7) from Monascus ruber M7 . This gene is believed to coordinate with numerous genes involved in the vegetative growth, conidiogenesis, secondary metabolism biosynthesis, and transportation of M. ruber M7 .

Pharmacokinetics

It is suggested that most this compound compounds have high intestinal absorption and bioavailability . Some this compound compounds might cause pharmacokinetics-related drug–drug interactions .

Result of Action

The primary result of this compound’s action is the inhibition of the growth and proliferation of bacteria, yeast, and filamentous fungi strains . This leads to a decrease in the population of these microorganisms, thereby exerting its antibiotic effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of acetates, especially ammonium acetate, can significantly enhance the production of this compound . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its environment .

Analyse Biochimique

Biochemical Properties

Rubropunctamine interacts with various biomolecules in biochemical reactions. It inhibits Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with an IC50 of 433 mol ratio/32 pmol TPA . It also exhibits moderate scavenging activity against NO generation by (±)-(E)-methyl-2[(E)-hydroxy-imino]-5-nitro-6-methoxy-3-hexemide (NOR 1) in normal human hepato cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell apoptosis and inhibit growth in BGC-823 cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that this compound can significantly influence the production of Monascus pigments, especially when the transportation of this compound was improved multi-fold .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the extracellular contents of this compound were raised by 1865 and 4100-fold at the 4th day when M7 grew on PDA with 0.5% ammonium acetate . This indicates that this compound has a significant long-term effect on cellular function observed in in vitro studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. Genes involved in aromatic amino acid metabolism pathway and branched chain amino acid metabolism were found to be up-regulated in the presence of this compound . This suggests that this compound interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Sodium acetate can significantly influence the production of this compound, especially when the transportation of this compound was improved multi-fold . This suggests that this compound interacts with certain transporters or binding proteins, affecting its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rubropunctamine is typically synthesized through the fermentation of Monascus species on substrates such as rice. The fermentation process involves the use of polyketide synthases and fatty acid synthases, which catalyze the formation of the azaphilone structure .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Monascus species on rice or other suitable substrates. The fermentation conditions, including temperature, pH, and nutrient availability, are carefully controlled to optimize pigment production. After fermentation, the pigments are extracted using solvents such as methanol or ethyl acetate, followed by purification using techniques like silica gel column chromatography and thin layer chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Rubropunctamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the azaphilone structure.

Substitution: Amino group-containing compounds can react with this compound to form complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Amino acids and proteins can react with this compound under neutral pH conditions.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Complexes formed with amino acids and proteins.

Comparaison Avec Des Composés Similaires

- Monascorubramine

- Rubropunctatin

- Monascin

- Ankaflavin

Rubropunctamine’s diverse applications and unique properties make it a valuable compound in various fields of research and industry.

Propriétés

Numéro CAS |

514-66-9 |

|---|---|

Formule moléculaire |

C21H23NO4 |

Poids moléculaire |

353.4 g/mol |

Nom IUPAC |

(3Z,9aR)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione |

InChI |

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1 |

Clé InChI |

WTEXYKPGDKLLCW-KCSPPWDSSA-N |

SMILES isomérique |

CCCCC/C(=C/1\C2=CC3=CC(=NC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C)/O |

SMILES |

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |

SMILES canonique |

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Rubropunctatin; Rubropunctamine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,7R)-6-Methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene](/img/structure/B1680177.png)

![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)

![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)